molecular formula C10H15NS B12093067 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine

Cat. No.: B12093067
M. Wt: 181.30 g/mol
InChI Key: VWJIEAGHFCHGJA-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and thiophene derivatives, followed by amination reactions to introduce the methanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents employed .

Scientific Research Applications

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine
  • 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile

Uniqueness

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylmethanamine

InChI

InChI=1S/C10H15NS/c11-7-9-6-8-4-2-1-3-5-10(8)12-9/h6H,1-5,7,11H2

InChI Key

VWJIEAGHFCHGJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)CN

Origin of Product

United States

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